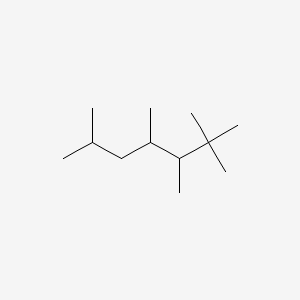

2,2,3,4,6-Pentamethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62198-85-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,3,4,6-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-9(2)8-10(3)11(4)12(5,6)7/h9-11H,8H2,1-7H3 |

InChI Key |

XRJGBYMRUIWAJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C)C(C)(C)C |

Origin of Product |

United States |

Contextualization Within Highly Branched Alkane Chemistry

Alkanes are acyclic saturated hydrocarbons consisting of hydrogen and carbon atoms with the general formula CₙH₂ₙ₊₂. wikipedia.org Within this fundamental class of organic compounds, a distinction is made between linear (n-alkanes) and branched alkanes. Branched alkanes, or isoparaffins, feature alkyl groups attached to a main carbon chain. wikipedia.orglibretexts.orgck12.org This structural branching has profound effects on the molecule's physical and chemical properties.

Highly branched alkanes, such as 2,2,4,6,6-pentamethylheptane (B104275), represent a specific subgroup characterized by numerous alkyl substituents. nih.gov The structure of 2,2,4,6,6-pentamethylheptane consists of a seven-carbon heptane (B126788) backbone with five methyl groups attached at the 2, 2, 4, 6, and 6 positions. tiiips.comnih.gov This extensive branching leads to a more compact, spherical molecular shape compared to its linear isomer, n-dodecane. This compactness influences intermolecular forces (van der Waals forces), generally resulting in lower boiling points compared to linear alkanes of the same carbon number, while the increased symmetry can lead to higher melting points. masterorganicchemistry.com Furthermore, branched alkanes are often more thermodynamically stable than their less branched or linear isomers. wikipedia.org The high degree of isomerization in 2,2,4,6,6-pentamethylheptane contributes to its low reactivity and high stability, making it a compound of interest in various chemical studies. cymitquimica.com

Significance of 2,2,4,6,6-Pentamethylheptane in Hydrocarbon Research Paradigms

The distinct properties of 2,2,4,6,6-pentamethylheptane lend it significant importance in several hydrocarbon research areas. It is frequently utilized as a reference compound in analytical applications, especially in studies involving complex hydrocarbon mixtures and fuel properties. cymitquimica.com Its well-defined structure and stability make it an ideal component for creating surrogate fuel mixtures that mimic the behavior of more complex, real-world fuels. acs.orgacs.org

In the paradigm of combustion science, the compound's unique structure makes it a valuable subject for investigating combustion characteristics and octane (B31449) ratings. cymitquimica.com Research into its physical properties, such as density, viscosity, speed of sound, and flash point, is crucial for developing and validating combustion models. acs.orgacs.org For instance, binary mixtures of 2,2,4,6,6-pentamethylheptane and n-hexadecane have been studied as potential surrogates for renewable diesel fuels, such as those derived from sugars (DSH-76). acs.orgacs.org The compound's low toxicity and biodegradability also make it a focus in the development of more environmentally friendly solvents and chemical intermediates. fscichem.com

Overview of Key Academic Research Trajectories for 2,2,4,6,6-Pentamethylheptane

Academic research on 2,2,4,6,6-pentamethylheptane follows several distinct trajectories, reflecting its versatility.

Fuel and Combustion Science: A primary research focus is its application as a surrogate component for alternative and renewable jet and diesel fuels. acs.orgacs.org Studies meticulously measure the thermophysical properties of 2,2,4,6,6-pentamethylheptane and its mixtures with other hydrocarbons (like n-hexadecane or butylbenzenes) across a range of temperatures. acs.orgresearchgate.netresearchgate.net These data are essential for creating accurate models that predict fuel delivery and combustion performance. acs.org

Environmental and Atmospheric Chemistry: The environmental fate of 2,2,4,6,6-pentamethylheptane is another key area of investigation. Research has explored its bioconcentration in aquatic organisms, comparing its behavior to its linear isomer, n-dodecane, to understand how branching affects bioaccumulation. nih.gov Studies have shown that while hydrophobic, its bioconcentration factor is relatively low, likely due to efficient metabolism by fish. nih.gov It is also studied as a volatile organic compound (VOC) emitted from consumer products like odorless paint thinners, with research focusing on monitoring its concentration in indoor environments. chemicalbook.com

Synthetic and Applied Chemistry: The compound serves as a starting material or intermediate in organic synthesis. cymitquimica.comtargetmol.com For example, a patented process describes the synthesis of 2,2,4,6,6-pentamethylheptane-4-thiol (B1608359) from triisobutylene (B147571), a related C12 hydrocarbon. google.com Furthermore, its oxidation has been the subject of chemical investigation. rsc.orgrsc.org Its excellent solubility and stability also lead to its use as a solvent in the production of polymers and in the cosmetics industry. fscichem.com

Natural Products and Food Chemistry: In a different vein, 2,2,4,6,6-pentamethylheptane has been identified as a significant volatile aroma compound in certain varieties of Fenghuang Dancong tea. plos.org Research in this area uses advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify its contribution to the tea's characteristic aroma profile. plos.org

Table 2: Selected Physicochemical Data for 2,2,4,6,6-Pentamethylheptane

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 177.4 °C | at 1 atm |

| Flash Point | 46 °C | Closed cup |

| Density | 0.7508 g/cm³ | at 15 °C |

| Density | 745.5 kg·m⁻³ | at 293.15 K (20 °C) |

| Refractive Index | 1.419 | at 20 °C |

| Vapor Pressure | 1 hPa | at 25 °C |

Data compiled from multiple sources. acs.orgfscichem.comchemicalbook.com

Synthetic Methodologies and Preparative Routes for 2,2,4,6,6 Pentamethylheptane

Industrial Chemical Synthesis Processes

Industrial production focuses on catalytic methods that can assemble the molecule from smaller, more readily available hydrocarbon feedstocks.

One primary industrial route involves the strategic methylation of a base aliphatic hydrocarbon. tiiips.com This process begins with a seven-carbon backbone, such as heptane (B126788), which is then subjected to controlled alkylation or methylation reactions. tiiips.com The objective is to add five methyl groups at specific positions (2, 2, 4, 6, and 6) along the heptane chain. tiiips.com

The general steps for this synthesis are:

Feedstock Preparation : A base aliphatic hydrocarbon is combined with the necessary methylating agents. tiiips.com

Catalytic Methylation : The methylation process is carried out using catalysts to direct the addition of methyl groups to the hydrocarbon backbone. This can be achieved through reactions like those involving alkyl halides. tiiips.com

Reaction Control : Reaction conditions are carefully managed to ensure the methyl groups are attached to the correct carbon atoms, yielding the desired 2,2,4,6,6-pentamethyl structure. tiiips.com

Purification : Following the reaction, the product mixture is purified to separate 2,2,4,6,6-pentamethylheptane (B104275) from by-products and unreacted starting materials. Distillation is a common purification technique. tiiips.com

Another significant industrial method for producing 2,2,4,6,6-pentamethylheptane involves the catalytic processing of feedstocks derived from crude oil or biomass. tiiips.comresearchgate.net This technique, known as hydrodeoxygenation-hydroisomerization (HDO-HI), is a key process for converting linear or less-branched paraffins and oxygenated hydrocarbons into highly branched isoparaffins. tiiips.comnih.gov

The process generally follows these stages:

Hydrodeoxygenation (HDO) : In this step, oxygen-containing organic compounds (prevalent in bio-oils) are treated with hydrogen under pressure and high temperature in the presence of a catalyst. nih.govmdpi.com The oxygen is removed as water, carbon monoxide, or carbon dioxide, producing a hydrocarbon stream. nih.govmdpi.com

Hydroisomerization : The resulting linear or lightly branched alkanes are then passed over a different catalyst (often a bifunctional catalyst containing metal sites and acidic sites) that promotes skeletal isomerization. This rearranges the carbon backbone into a more branched structure, such as that of 2,2,4,6,6-pentamethylheptane. tiiips.comnih.gov This step is crucial for converting normal paraffins into the more valuable, highly branched isoparaffins. tiiips.com

Catalysts for HDO can include molybdenum carbides (Mo₂C) or transition metals like nickel, palladium, and platinum on various supports. nih.govmdpi.comrsc.org The choice of catalyst and operating conditions (temperature, pressure) is critical for maximizing the yield of the desired isomer. nih.gov

Synthesis of Functionalized 2,2,4,6,6-Pentamethylheptane Derivatives

The unique structure of 2,2,4,6,6-pentamethylheptane serves as a scaffold for producing functionalized derivatives with specific industrial applications.

A notable derivative is 2,2,4,6,6-pentamethylheptane-4-thiol (B1608359), which has applications as a chain transfer agent in emulsion polymerization. google.com Its synthesis is accomplished by the reaction of triisobutylene (B147571) with hydrogen sulfide (B99878). google.com

A patented method details reacting a specific triisobutylene isomer mixture with hydrogen sulfide in the presence of a co-catalyst system comprising a Lewis acid and a protic acid. google.com The reaction is typically conducted at temperatures between -80°C and +50°C. google.com The use of a boron trifluoride complex is also cited as an effective catalyst. google.com

The table below summarizes key findings from a synthesis example described in the patent literature. google.com

| Parameter | Value |

| Reactants | Triisobutylene, Hydrogen Sulfide |

| Catalyst System | Lewis Acid and Protic Acid |

| Temperature | -40°C to +10°C (preferred) |

| Product | 2,2,4,6,6-pentamethylheptane-4-thiol |

| Reported Yield | 57% |

| Unreacted Raw Material | 40% (Triisobutylene) |

Data sourced from patent information regarding the synthesis of 2,2,4,6,6-pentamethylheptane-4-thiol. google.com

Chemical Reactivity and Mechanistic Investigations of 2,2,4,6,6 Pentamethylheptane

Pyrolysis Studies and Thermal Decomposition Kinetics

The thermal decomposition of highly branched alkanes such as 2,2,4,6,6-pentamethylheptane (B104275) is a complex process involving numerous elementary reactions. Understanding these reactions is crucial for developing accurate kinetic models for fuel combustion and pyrolysis applications.

Computational models are essential for investigating the pyrolysis of complex hydrocarbons like 2,2,4,6,6-pentamethylheptane, particularly under sub- and supercritical conditions where experimental studies are challenging. These models typically involve hundreds or thousands of elementary reactions to simulate the decomposition process over a wide range of temperatures and pressures.

The development of such models often relies on principles derived from studies of similar, less complex molecules. For instance, computational studies on the low-temperature pyrolysis of n-alkanes have demonstrated the ability of a priori predictions to achieve good agreement with experimental results. researchgate.net These models incorporate detailed reaction mechanisms, including initiation, hydrogen abstraction, radical isomerization, and termination reactions.

Under supercritical conditions, the fluid's properties are highly sensitive to temperature and pressure, leading to significant density fluctuations. Computational studies on the pyrolysis of n-decane in supercritical fluids have shown that local density inhomogeneities can significantly influence reaction rates. nih.gov Bimolecular reactions are promoted in high-density, liquid-like regions, while unimolecular reactions are less affected. nih.gov This suggests that a pyrolysis model for 2,2,4,6,6-pentamethylheptane under supercritical conditions must account for these spatial and temporal variations in the reaction environment to accurately predict product distributions and reaction rates.

Experimental studies on the pyrolysis of highly branched alkanes provide crucial data for the validation of kinetic models. The thermal decomposition of polyisobutylene, a polymer with a repeating unit structurally similar to 2,2,4,6,6-pentamethylheptane, yields products that offer insight into the expected decomposition products of this pentamethylheptane isomer. The primary volatile products from polyisobutylene pyrolysis include isobutylene, 2,4,4-trimethyl-1-pentene, and 2,4,4,6,6-pentamethyl-1-heptene. canada.ca

Table 1: Representative Pyrolytic Decomposition Products of Branched Alkanes

| Product | Mole Fraction (%) |

|---|---|

| Methane | 15 |

| Ethylene | 20 |

| Propylene | 25 |

| Isobutylene | 30 |

| Other C4-C6 hydrocarbons | 10 |

Note: This table represents a hypothetical distribution for a generic highly branched alkane under typical pyrolysis conditions and is intended for illustrative purposes.

The initial and most critical step in the thermal decomposition of an alkane is the breaking of a carbon-carbon (C-C) bond, a process known as initiation. In 2,2,4,6,6-pentamethylheptane, the presence of quaternary carbon atoms introduces sterically hindered C-C bonds. Theoretical studies on the pyrolysis of n-heptane indicate that C-C bond fission is a key reaction type. researchgate.net The bond dissociation energies (BDEs) of the C-C bonds determine the most likely points of initial scission. Bonds adjacent to tertiary or quaternary carbons are generally weaker and more susceptible to breaking.

For 2,2,4,6,6-pentamethylheptane, the following primary C-C bond fission reactions are plausible:

Scission adjacent to a quaternary center: This is often the most favorable pathway, leading to the formation of a stable tertiary or primary radical and a tert-butyl radical. For example, the breaking of the C4-C5 bond would yield a 2,2,4-trimethylpentyl radical and a tert-butyl radical.

Internal C-C bond scission: Cleavage of bonds within the main heptane (B126788) chain, such as the C3-C4 bond, would result in the formation of other alkyl radicals.

Following initiation, a chain reaction sequence of β-scission reactions occurs, where larger alkyl radicals decompose into smaller alkenes and alkyl radicals. This process is responsible for the formation of the major light olefin products observed in pyrolysis. researchgate.net

In the context of 2,2,4,6,6-pentamethylheptane pyrolysis, a sensitivity analysis would likely reveal that:

Hydrogen abstraction reactions: Reactions involving the abstraction of hydrogen atoms from the fuel molecule by small radicals (like H• and CH3•) are crucial for propagating the chain reaction. The rates of these reactions influence the formation of various alkyl radical isomers.

β-scission reactions: The decomposition rates of the larger alkyl radicals formed after initiation and H-abstraction are key to predicting the yields of specific olefin products.

This information is vital for refining kinetic models and improving their predictive capabilities for combustion simulations.

Oxidation Pathways and Autoxidation Mechanisms

The high-temperature oxidation of 2,2,4,6,6-pentamethylheptane, like other alkanes, proceeds through a complex mechanism involving a large number of elementary reactions. Studies on the oxidation of n-heptane, a well-characterized surrogate for gasoline, provide a framework for understanding the high-temperature oxidation of larger, more complex alkanes. dtu.dke3s-conferences.orgnih.gov

At high temperatures (typically above 800 K), the oxidation of alkanes is dominated by a high-temperature pathway. This pathway is characterized by the thermal decomposition of the fuel and its intermediate radicals. dtu.dk The primary reactions include:

Initiation: The fuel molecule undergoes unimolecular decomposition to form smaller alkyl radicals.

H-atom abstraction: Small radicals (OH, H, O, HO2) abstract hydrogen atoms from the fuel, forming alkyl radicals.

Alkyl radical decomposition: The resulting alkyl radicals rapidly undergo β-scission to form smaller, more stable alkenes and radicals.

Oxidation of smaller species: The smaller hydrocarbon fragments are then oxidized to CO, CO2, and H2O through a series of well-established reactions.

The kinetics of high-temperature oxidation are often described by parabolic laws, where the rate of oxidation slows down over time due to the formation of a protective oxide layer in some material systems. researchgate.net For hydrocarbon combustion, kinetic models with Arrhenius rate parameters are used to describe the temperature dependence of individual reaction rates. researchgate.netscielo.brjatm.com.br

Table 2: Key Species in High-Temperature Alkane Oxidation

| Species Type | Examples | Role in Oxidation |

|---|---|---|

| Fuel | 2,2,4,6,6-Pentamethylheptane | Reactant |

| Radicals | OH, H, O, HO2, CH3 | Chain carriers |

| Alkenes | Ethylene, Propylene, Isobutylene | Primary decomposition products |

| Oxygenated Intermediates | Formaldehyde, Acetaldehyde | Partial oxidation products |

Role of Free Radical Mechanisms in Autoxidation

The autoxidation of 2,2,4,6,6-pentamethylheptane, a highly branched alkane, proceeds through a free-radical chain reaction, a common mechanism for the gradual degradation of organic compounds in the presence of oxygen. This process can be understood through the basic autoxidation scheme (BAS), which involves three primary stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of a free radical from the 2,2,4,6,6-pentamethylheptane molecule. This initial step requires an energy input to break a carbon-hydrogen (C-H) bond, forming an alkyl radical (R•) and a hydrogen atom (H•). This can be initiated by heat, light, or the presence of other radical-forming species.

Propagation: Once an alkyl radical is formed, it rapidly reacts with molecular oxygen (O₂) to create a peroxy radical (ROO•). This peroxy radical is a key chain-carrying species and can abstract a hydrogen atom from another 2,2,4,6,6-pentamethylheptane molecule. This H-atom abstraction results in the formation of a hydroperoxide (ROOH) and a new alkyl radical, which can then continue the chain reaction. The hydroperoxides formed can also undergo homolytic cleavage to generate more radicals, leading to an accelerated, autocatalytic reaction.

In the context of highly branched alkanes like 2,2,4,6,6-pentamethylheptane, the tertiary C-H bonds are particularly susceptible to radical attack due to their lower bond dissociation energy compared to primary and secondary C-H bonds.

H-Atom Abstraction Reactions from 2,2,4,6,6-Pentamethylheptane

Hydrogen atom (H-atom) abstraction is a critical step in the oxidation and combustion of alkanes. For 2,2,4,6,6-pentamethylheptane, the sites of H-atom abstraction significantly influence the subsequent reaction pathways. The structure of 2,2,4,6,6-pentamethylheptane features primary, secondary, and tertiary C-H bonds.

Studies on other highly branched alkanes have shown that the rate of H-atom abstraction by radicals, such as the hydroxyl radical (•OH), is highly dependent on the type of C-H bond. The reactivity order is generally:

Tertiary C-H > Secondary C-H > Primary C-H

This preference is attributed to the lower bond dissociation energy of tertiary C-H bonds, making them easier to break. In the case of 2,2,4,6,6-pentamethylheptane, the hydrogen atom at the C4 position is a tertiary hydrogen. Research on pristane (2,6,10,14-tetramethylpentadecane), another highly branched alkane, demonstrated that radical attack on tertiary hydrogen atoms is significantly faster than on secondary hydrogens. Specifically, at 170 °C, tertiary hydrogens were found to be approximately 15 times more reactive than secondary hydrogens during autoxidation.

Therefore, in reactions involving 2,2,4,6,6-pentamethylheptane, the initial H-atom abstraction is most likely to occur at the C4 position, leading to the formation of a tertiary alkyl radical. This initial step dictates the primary products formed during its subsequent oxidation.

Thermal Oxidative Stability Assessments

The thermal oxidative stability of a hydrocarbon refers to its resistance to degradation in the presence of oxygen at elevated temperatures. For branched alkanes like 2,2,4,6,6-pentamethylheptane, this stability is largely determined by the strength of its C-H bonds and the stability of the resulting alkyl radicals.

While specific experimental data on the thermal oxidative stability of 2,2,4,6,6-pentamethylheptane is limited, general principles for branched alkanes apply. The presence of tertiary C-H bonds, while making the molecule more susceptible to initial radical attack, can also influence the subsequent degradation pathways. The fragmentation of tertiary alkoxyl radicals, formed after the initial oxidation steps, can lead to the formation of smaller, more volatile products. In studies of pristane, the fragmentation of tertiary alkoxyl radicals was a major pathway, accounting for a significant portion of the reacted material.

Autoignition Chemistry and Ignition Delay Time Studies

Experimental Measurements via Rapid Compression Machines

The autoignition characteristics of 2,2,4,6,6-pentamethylheptane (also referred to as iso-dodecane or iC12) have been investigated using rapid compression machines (RCMs). These devices simulate the temperature and pressure conditions found in internal combustion engines, allowing for the measurement of ignition delay times (IDTs).

An experimental and modeling study compared the ignition responses of iC12 and iso-octane (iC8). The experiments were conducted over a range of pressures (15, 25, and 40 bar), temperatures, and equivalence ratios (0.5, 1.0, and 1.5). The results showed that the reactivity of iC12 is highly dependent on temperature. A notable finding was the existence of a reactivity crossover between iC8 and iC12. Within a specific temperature window in the negative temperature coefficient (NTC) regime, iC12 was found to be less reactive than iC8. However, outside of this window, iC12 exhibited higher reactivity.

The following table summarizes a selection of experimental ignition delay times for stoichiometric mixtures (Φ=1.0) of 2,2,4,6,6-pentamethylheptane in air, as measured in a rapid compression machine.

Numerical Simulations of Autoignition Characteristics

To complement the experimental RCM data, detailed chemical kinetic models have been developed to simulate the autoignition of 2,2,4,6,6-pentamethylheptane. These models incorporate the complex reaction pathways involved in the oxidation of highly branched alkanes, including both high- and low-temperature chemistry.

Simulations have successfully predicted the experimental trends observed in RCM studies, including the NTC behavior and the reactivity crossover with iso-octane. Model-based reaction pathway and sensitivity analyses have been performed to identify the key reactions that control the autoignition process under different conditions. These analyses help to elucidate the underlying mechanisms that lead to the observed differences in reactivity between different highly branched iso-alkanes.

The reaction schematic for iso-alkanes, including 2,2,4,6,6-pentamethylheptane, involves a complex network of reactions. The low-temperature chain-branching reactions are particularly important for understanding autoignition behavior in the NTC regime.

Low-to-Intermediate Temperature Chemistry Considerations

The autoignition of 2,2,4,6,6-pentamethylheptane at low-to-intermediate temperatures is governed by a complex interplay of reaction pathways that are highly sensitive to the molecular structure of the fuel. The NTC regime, characterized by a decrease in reaction rate with increasing temperature, is a prominent feature of iC12 autoignition.

The chemical kinetic model for iC12 includes specific considerations for its low-temperature chemistry. Key reaction classes in this regime include:

H-atom abstraction from the fuel: As discussed previously, this is the initial step, with a preference for the tertiary C-H bond.

Alkyl radical addition to O₂: Forming peroxy radicals (RO₂•).

Isomerization of RO₂•: This is a crucial step in low-temperature chemistry, leading to the formation of hydroperoxyalkyl radicals (•QOOH).

Second O₂ addition: The •QOOH radical can add another O₂ molecule, leading to chain-branching pathways.

The unique structure of 2,2,4,6,6-pentamethylheptane influences the rates and pathways of these reactions, leading to its distinct autoignition behavior compared to other iso-alkanes like iso-octane. The reactivity crossover observed experimentally is a direct consequence of the differences in the low-temperature reaction pathways of these two molecules.

Catalytic Transformations and Cracking Processes

Catalytic cracking is a cornerstone of petroleum refining, designed to break down large hydrocarbon molecules into smaller, more valuable products like gasoline-range hydrocarbons and light olefins. The structure of the alkane feedstock plays a crucial role in determining the product distribution and reaction pathways.

Heterogeneous catalysis is vital in the conversion of alkanes, utilizing solid catalysts that are in a different phase from the reactants. For long-chain alkanes like dodecane isomers, zeolite catalysts such as ZSM-5 are widely employed due to their high acidity, thermal stability, and shape-selective properties. nih.govacs.org

The catalytic cracking of n-dodecane, a model for C12 alkanes, over zeolite catalysts proceeds through a series of complex reactions. The process is typically carried out at high temperatures, often between 550°C and 600°C. nih.gov The primary reaction involves the cracking of the long alkane chain to produce smaller olefins and paraffins. nih.gov These initial products can then undergo secondary reactions, including isomerization, cyclization, and aromatization, within the zeolite's channel structure. nih.gov

Studies on n-dodecane cracking over various ZSM-5 zeolites demonstrate that catalyst morphology and acidity significantly influence product selectivity. nih.gov For instance, steam-assisted catalytic cracking at 350°C has been investigated to produce value-added chemicals. acs.org Research shows that modifying nanozeolite Y with phosphorus can enhance olefin yield, with a maximum yield of 63% achieved at 600°C. acs.orgnih.gov The introduction of metals can also alter catalyst performance; cobalt-modified nanozeolite Y shows activity similar to phosphorus-modified versions, while zirconium modification can sometimes hinder activity by blocking the zeolite's porous structure. nih.gov

The product distribution from the catalytic cracking of n-dodecane is diverse. Gaseous products are rich in light olefins like ethylene and propylene, which are crucial petrochemical feedstocks. nih.govnih.gov The liquid fraction contains a mixture of paraffins, olefins, naphthenes, and aromatics. nih.gov

Table 1: Product Distribution from Steam-Assisted Catalytic Cracking of n-Dodecane over Modified Nanozeolite Y at 600°C

| Product Category | Parent Nanozeolite Y (wt%) | 1 wt% P-Modified Nanozeolite Y (wt%) | Co-Modified Nanozeolite Y (wt%) |

|---|---|---|---|

| Gas Yield | 60 | 66 | 65 |

| Ethylene | 25 | 33 | 29 |

| Propylene | 18 | 17 | 18 |

| Butene | 9 | 8 | 9 |

| Liquid Yield | 40 | 34 | 35 |

| Olefin Yield | 56 | 63 | 61 |

Data derived from studies on n-dodecane cracking over modified nanozeolite Y. nih.gov

Catalytic pyrolysis is a thermochemical process used to convert complex organic materials, such as biomass or plastic waste, into biofuels and chemicals. This process involves heating the feedstock in the absence of oxygen, often in the presence of a catalyst, to break it down into smaller, volatile compounds. researchgate.net When applied to hydrocarbons, it serves as a method to produce gasoline-range products.

A two-stage pyrolysis-catalysis system is often employed to optimize product quality. In the first stage, thermal pyrolysis breaks down the feedstock into vapors. These vapors are then passed into a second-stage reactor containing a catalyst for upgrading. mdpi.commdpi.comdaneshyari.com This separation prevents the catalyst from being contaminated by char and ash from the initial feedstock and allows for easier recovery and regeneration. mdpi.com

Catalysts like ZSM-5, Al-MCM-41, and various metal oxides are used to deoxygenate and crack the pyrolysis vapors into desired hydrocarbons. daneshyari.com Studies involving the catalytic pyrolysis of biomass have shown that a layered system of a mesoporous catalyst (Al-MCM-41) and a microporous catalyst (HZSM-5) can enhance the production of favorable compounds like hydrocarbons, phenols, and furans. daneshyari.com The reaction temperature is a critical parameter, with optimal results for bio-oil quality often found around 500°C. daneshyari.com

In the context of producing alternative fuels, catalytic pyrolysis can convert hydrocarbon-rich feedstocks into liquid products with a high concentration of gasoline-range molecules (typically C5-C12). The process yields a liquid organic product, non-condensable gases, and a solid char residue.

Table 2: Typical Product Yields from Two-Stage Catalytic Pyrolysis of Lignocellulosic Biomass

| Product | Yield (wt%) |

|---|---|

| Organic Liquid Product (OLP) | 11.08 |

| Water | 41.97 |

| Gas | 26.55 |

| Char | 20.40 |

Data from a study on lignocellulosic biomass using a staged HZSM-5:Al-MCM-41 catalyst system at 500°C. daneshyari.com

Radiation Chemistry Investigations of Branched Hydrocarbons

The study of how ionizing radiation affects hydrocarbons is crucial for applications in nuclear energy and astrophysics. The radiolysis of alkanes involves the deposition of energy, leading to the formation of reactive intermediates such as ions, excited molecules, and free radicals, which subsequently react to form stable products. ichtj.waw.plekb.eg

For branched alkanes, the mechanisms of decomposition are notably different from their straight-chain counterparts. Ionizing radiation leads to the formation of radical cations (RCs) as key intermediates. acs.orgnih.gov Studies on branched alkanes like 2,3-dimethylbutane and 2,2,4-trimethylpentane show that these radical cations can have lifetimes of at least tens of nanoseconds at room temperature in solution. acs.orgnih.gov

The primary processes in alkane radiolysis are the scission of C-H and C-C bonds. ekb.eg In branched alkanes, there is a high yield of C-C bond rupture. nih.gov The interaction of radiation with the molecule creates excited species and ions, which can fragment to produce alkyl and hydrogen radicals. These radicals can then participate in further reactions like hydrogen abstraction, dimerization, or disproportionation. ekb.eg

The structure of the alkane has a marked effect on the distribution of radiolytic products. nih.gov In the gamma radiolysis of solid 2,2-dimethylbutane at 77 K, a variety of intermediate and heavy compounds are formed. The yields of these products, often expressed as a G-value (number of molecules formed per 100 eV of absorbed energy), can be measured to quantify the effects of radiation. For instance, the total radiolytic gas yield for n-dodecane has been measured at 4.2 molecules/100 eV. nih.gov

Post-irradiation scavenging experiments, where trapped radicals are allowed to react with a scavenger, have shown that a significant portion of the final products are formed through radical mechanisms.

Table 3: Radiolytic Gas Yields (G-value) for Dodecane and Substituted Dodecanes

| Compound | Total Gas Yield (molecules/100 eV) |

|---|---|

| Dodecane (D) | 4.2 |

| D-NO₂ | 3.8 |

| D-NHNO₂ | 11.5 |

| D-N₃ | 18.6 |

| D-ONO₂ | 20.6 |

Data from a study on the radiolytic degradation of dodecane and dodecanes substituted with common energetic functional groups. nih.gov

Computational Chemistry and Molecular Simulation of 2,2,4,6,6 Pentamethylheptane

Quantum Chemical Calculations and Ab-Initio Methods

Quantum chemical calculations and ab-initio methods are fundamental tools for understanding the electronic structure and reactivity of molecules at the atomic level. These methods solve the Schrödinger equation to provide detailed information about molecular properties.

Electronic Structure Characterization and Conformational Analysis

The electronic structure of a molecule dictates its chemical behavior. Characterizing this involves determining the arrangement of electrons in molecular orbitals and the resulting energy levels. Conformational analysis, a key aspect of this, involves identifying the different spatial arrangements of atoms (conformers) and their relative energies. For a flexible molecule like 2,2,3,4,6-pentamethylheptane, with numerous single bonds, a multitude of conformers can exist.

Estimation of Kinetic Rate Parameters via Quantum Chemistry

Quantum chemistry provides a powerful avenue for estimating the kinetic rate parameters of elementary reactions, which are crucial for developing accurate chemical kinetic models. Transition State Theory (TST) is a cornerstone in this area, where the rate constant of a reaction is calculated based on the properties of the reactants and the transition state structure connecting them to the products.

The process typically involves:

Locating the stationary points on the potential energy surface, including reactants, products, and transition states.

Calculating the vibrational frequencies at these points to determine the zero-point vibrational energies (ZPVE) and to confirm the nature of the stationary point (a minimum for reactants and products, and a first-order saddle point for a transition state).

Computing the activation energy and the pre-exponential factor from the electronic energies and vibrational partition functions.

While this methodology is well-established for hydrocarbon combustion, specific quantum chemical calculations for the kinetic rate parameters of reactions involving this compound are not detailed in existing public research.

Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital energy)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A large gap suggests high stability and low reactivity. For alkanes, the HOMO typically corresponds to a C-C or C-H sigma bond, and the LUMO is a corresponding anti-bonding sigma orbital. Specific values for the HOMO energy of this compound would require dedicated quantum chemical calculations, which have not been reported in the available literature.

Molecular Dynamics Simulations for Mixture Properties

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict various macroscopic properties from the underlying microscopic interactions.

For mixtures containing this compound, MD simulations could be used to predict properties such as:

Density and Viscosity: These are crucial for fuel applications and can be calculated from the simulated volume and the stress tensor, respectively.

Diffusion Coefficients: These quantify the mobility of molecules within the mixture.

Thermodynamic Properties: Enthalpy of mixing and phase behavior can be investigated.

A study on binary mixtures of aromatic compounds with the related isomer, 2,2,4,6,6-pentamethylheptane (B104275), utilized MD simulations to predict densities, bulk moduli, surface tensions, and viscosities. acs.org The simulations showed that while some properties were reproduced correctly, others, like viscosity, showed discrepancies with experimental data. acs.org Such studies for this compound would provide valuable insights but appear to be absent from the current body of scientific literature.

Chemical Kinetic Model Development and Validation

Chemical kinetic models are essential for simulating combustion processes, such as those occurring in internal combustion engines. These models consist of a comprehensive set of elementary reactions and their corresponding rate constants.

Hierarchical Construction of Detailed Iso-Alkane Kinetic Models

The development of detailed chemical kinetic models for large hydrocarbons like iso-alkanes is often approached in a hierarchical manner. This means that the model is built upon well-validated kinetic models for smaller molecules. The core of these models often consists of a C0-C4 sub-mechanism, which describes the chemistry of small hydrocarbon and oxygenated species.

The reaction classes for larger alkanes are then added systematically. These include:

Unimolecular decomposition: The initial breaking of C-C bonds in the fuel molecule.

H-atom abstraction: The removal of a hydrogen atom from the fuel molecule by small radicals.

Radical isomerization: Internal rearrangement of the fuel radical.

Radical decomposition: Beta-scission reactions of the fuel radical to form smaller species.

Low-temperature chemistry: Reactions involving the addition of molecular oxygen to alkyl radicals, which are important for autoignition phenomena.

This hierarchical approach ensures that the model is consistent across a wide range of fuels and conditions. While general principles for the construction of such models for iso-alkanes are well-established, a specific and validated detailed chemical kinetic model for this compound is not described in the reviewed literature.

While the computational tools and methodologies for a detailed analysis of this compound are well-developed, their specific application to this particular isomer is not yet a significant feature of the published scientific record. Future research in this area would be valuable for a more complete understanding of the chemical and physical properties of this compound, particularly in the context of fuel science and combustion modeling.

Model Benchmarking against Experimental Reactor Data Sets

The validation of computational models through benchmarking against experimental data is a critical step in ensuring the predictive accuracy of simulations in chemical and reaction engineering. chemrxiv.orgdiva-portal.org This process involves comparing the output of a simulation, such as a kinetic or computational fluid dynamics (CFD) model, with empirical data obtained from physical reactor systems under well-defined conditions. diva-portal.orgaiche.org The goal is to verify that the mathematical models for phenomena like reaction kinetics, heat transfer, and mass flow accurately represent the real-world behavior of the chemical system. chemrxiv.orgdiva-portal.org

For a given compound, this would involve developing a detailed chemical kinetic model and using it to simulate performance in a reactor configuration, such as a Plug Flow Reactor (PFR) or a Continuous Stirred Tank Reactor (CSTR). diva-portal.org The simulation results, including conversion rates and product selectivity, would then be compared against benchmark data from experiments conducted in those reactors. diva-portal.org While this is a standard and vital procedure for validating reaction models, specific benchmark studies focusing on the performance of 2,2,4,6,6-pentamethylheptane within experimental reactor data sets are not prominently detailed in the surveyed scientific literature.

Surrogate Model Optimization for Fuel Emulation

Real-world transportation fuels like gasoline, jet fuel, and diesel are complex mixtures containing thousands of distinct hydrocarbon compounds. daneshyari.com Simulating the combustion of such fuels is computationally prohibitive. stanford.edu To address this, surrogate fuels are developed; these are simpler mixtures, typically containing a small number of well-characterized components, designed to emulate the physical and chemical properties of a target fuel. researchgate.netacademie-sciences.fr The process of creating these surrogates is a complex optimization problem. polimi.it

2,2,4,6,6-Pentamethylheptane, a highly branched C12 iso-alkane also known as isododecane, is a key component in the formulation of surrogate fuels. stanford.eduacs.org It is particularly valuable for representing the iso-paraffin content of real fuels. acs.org Research has identified 2,2,4,6,6-pentamethylheptane as a promising surrogate component for representing the low ignition quality, highly-branched alkanes found in jet fuels. researchgate.net

The optimization process involves selecting a "palette" of pure chemical compounds that represent the major hydrocarbon classes in the target fuel (e.g., n-paraffins, iso-paraffins, aromatics, cycloalkanes). polimi.it The proportions of these components are then systematically adjusted to match a suite of key properties of the real fuel. academie-sciences.fr These target properties can include:

Density and Viscosity

Cetane Number (CN)

Hydrogen-to-Carbon (H/C) Ratio

Distillation Curve

Ignition Delay Times

In one study focused on developing surrogates for military-grade JP-5 jet fuel, 2,2,4,6,6-pentamethylheptane (isododecane) was used as the representative iso-paraffin alongside other compounds representing different chemical classes. acs.orgacs.org

Table 1: Example Palette of Compounds for JP-5 Surrogate Fuel Formulation This table contains a list of compounds, including 2,2,4,6,6-pentamethylheptane, that have been used to formulate surrogate mixtures intended to emulate the properties of JP-5 jet fuel. acs.orgacs.org

| Chemical Class | Representative Compound |

| n-Paraffin | n-Dodecane |

| iso-Paraffin | 2,2,4,6,6-Pentamethylheptane (Isododecane) |

| Monocycloparaffin | n-Butylcyclohexane |

| Dicycloparaffin | trans-Decahydronaphthalene (trans-Decalin) |

| Aromatic | n-Butylbenzene |

| Cycloaromatic | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |

| Diaromatic | 1-Methylnaphthalene |

| iso-Paraffin (High CN) | 2,2,4,4,6,8,8-Heptamethylnonane (Isocetane) |

Note: This table is illustrative of components used in surrogate fuel studies and does not represent a specific formulation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to predict the physicochemical properties of molecules based solely on their structural features. researchgate.net QSPR models build a mathematical correlation between calculated molecular descriptors and an experimentally measured property. This approach is valuable for estimating the properties of compounds when experimental data is unavailable.

The development of a QSPR model involves several steps:

Defining a Dataset: A set of molecules with known experimental property values is compiled. For a compound like 2,2,4,6,6-pentamethylheptane, this would typically involve being part of a larger dataset of aliphatic or branched alkanes. researchgate.net

Calculating Molecular Descriptors: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of atoms and bonds.

Geometrical descriptors: Based on the 3D shape of the molecule.

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Quantum-chemical descriptors: Based on the electronic structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to select the most relevant descriptors and build a regression model that links them to the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using cross-validation techniques and external test sets to ensure its robustness and accuracy.

While QSPR is a powerful tool applied to broad classes of hydrocarbons, specific models developed exclusively for 2,2,4,6,6-pentamethylheptane are not detailed in the surveyed literature. However, as a branched alkane, it would be included in general QSPR studies for predicting properties like critical temperature, boiling point, and viscosity for this class of compounds. researchgate.net

Table 2: Conceptual Framework of a QSPR Model This table illustrates the types of inputs (molecular descriptors) and outputs (predicted properties) that constitute a typical QSPR model for alkanes.

| Input (Example Molecular Descriptors) | Output (Predicted Physicochemical Property) |

| Molecular Weight | Boiling Point |

| Wiener Index (a topological descriptor) | Critical Temperature |

| McGowan Volume (a constitutional descriptor) | Density |

| Gravitational Index | Viscosity |

| Polar Surface Area | Octanol-Water Partition Coefficient |

Advanced Analytical Methodologies for Characterization and Detection of 2,2,4,6,6 Pentamethylheptane

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating 2,2,4,6,6-pentamethylheptane (B104275) from complex mixtures of hydrocarbons before its identification and quantification.

Gas Chromatography (GC) and Comprehensive 2D Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds such as alkanes. labmanager.com In GC, 2,2,4,6,6-pentamethylheptane is separated from other hydrocarbons based on its boiling point and interaction with the stationary phase of the GC column. As a branched alkane, its retention time will differ from its linear isomer, n-dodecane, and its other pentamethylheptane isomers. Identification is often confirmed by comparing the analyte's retention index—a measure relative to the retention times of n-alkane standards—with library values. nih.govchemeo.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capabilities, which is crucial for analyzing complex hydrocarbon mixtures like petroleum products or environmental samples that may contain numerous alkane isomers. acs.orgdlr.demosh-moah.de In GCxGC, the effluent from a primary GC column is subjected to a second, different type of GC column, providing an additional layer of separation. azom.com This results in a structured two-dimensional chromatogram where chemically similar compounds, such as branched alkanes, group together, facilitating their identification. mosh-moah.deazom.com This high resolution is essential for distinguishing between the many isomers of dodecane, including 2,2,4,6,6-pentamethylheptane. acs.orguliege.be

Table 1: Comparison of GC and GCxGC for Alkane Analysis

| Feature | Gas Chromatography (GC) | Comprehensive 2D Gas Chromatography (GCxGC) |

| Principle | Separation in a single column based primarily on volatility and polarity. labmanager.com | Two sequential columns with different stationary phases provide orthogonal separation. azom.com |

| Resolving Power | Good, but may be insufficient for complex mixtures of isomers. vurup.sk | Very high, capable of separating hundreds to thousands of compounds in a single run. acs.org |

| Data Output | One-dimensional chromatogram (peaks). | Two-dimensional contour plot (structured blobs). mosh-moah.de |

| Application | Routine analysis, quality control for simpler mixtures. naarini.com | Detailed characterization of complex hydrocarbon mixtures (e.g., fuels, crude oil). dlr.de |

| Identification | Based on retention time and retention index, often coupled with a detector like MS. | Based on 2D retention position and structured patterns, coupled with MS or FID. mosh-moah.de |

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile organic compounds (VOCs) like 2,2,4,6,6-pentamethylheptane from liquid or solid samples. nih.gov In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis, typically by GC-MS. unicam.itscielo.br

The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time, and temperature. nih.gov For nonpolar analytes like alkanes, a nonpolar fiber such as polydimethylsiloxane (PDMS) is often effective. This technique is highly sensitive and is used to detect trace levels of hydrocarbons in various matrices. nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Compound Profiling

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful hyphenated technique that adds another dimension of separation to conventional GC analysis. chromatographyonline.comnih.gov After compounds are separated by the GC column, they are ionized and enter an ion mobility spectrometer. Here, ions are separated based on their size, shape, and charge as they drift through a gas under the influence of an electric field. nih.gov

This technique is particularly useful for separating isomers that may co-elute from the GC column. fiu.edu Since 2,2,4,6,6-pentamethylheptane and its other isomers have the same mass, MS alone cannot distinguish them if they are not chromatographically separated. However, their different shapes can lead to different drift times in IMS, allowing for their differentiation and providing greater confidence in identification. nih.gov The result is a three-dimensional plot of retention time vs. drift time vs. signal intensity. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are used for the structural elucidation and confirmation of 2,2,4,6,6-pentamethylheptane following chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

The structure of 2,2,4,6,6-pentamethylheptane contains several distinct proton environments, which would result in a characteristic ¹H NMR spectrum. Signals for protons on alkyl groups typically appear in the highly shielded region of the spectrum (around 0.8-1.9 ppm). oregonstate.edu The integration of each signal corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons. libretexts.org

Table 2: Predicted ¹H NMR Data for 2,2,4,6,6-Pentamethylheptane

| Proton Assignment (Position) | Chemical Shift (δ, ppm) (Estimate) | Multiplicity | Integration |

| -CH₃ (C1, C7) | ~0.9 | Singlet | 9H |

| -CH₂- (C3) | ~1.2 | Doublet | 2H |

| -CH- (C4) | ~1.5 | Multiplet | 1H |

| -CH₃ (on C4) | ~0.85 | Doublet | 3H |

| -CH₂- (C5) | ~1.1 | Doublet | 2H |

| -CH₃ (on C6) | ~0.9 | Singlet | 9H |

Note: The table presents predicted values based on typical chemical shifts for branched alkanes. Actual values may vary.

Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is the workhorse for identifying volatile compounds. Electron Ionization (EI) is a common method used in GC-MS where high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. acs.orgnih.gov

The mass spectrum of an alkane is characterized by a series of fragment ions. For highly branched alkanes like 2,2,4,6,6-pentamethylheptane, the molecular ion peak (the peak corresponding to the intact molecule's mass) is often very weak or absent. youtube.comic.ac.uk Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations. ic.ac.uk The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries, such as the NIST Mass Spectral Library, for identification.

The mass spectrum for 2,2,4,6,6-pentamethylheptane (m/z 170.33) shows characteristic fragments that confirm its structure. nih.govspectrabase.com

Table 3: Key Ions in the Electron Ionization Mass Spectrum of 2,2,4,6,6-Pentamethylheptane

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak for molecules with this group. |

| 71 | [C₅H₁₁]⁺ | Loss of C₇H₁₅ from the molecular ion. |

| 85 | [C₆H₁₃]⁺ | Loss of C₆H₁₃ from the molecular ion. |

| 99 | [C₇H₁₅]⁺ | Fragmentation at the C4-C5 bond. |

| 113 | [C₈H₁₇]⁺ | Fragmentation at the C3-C4 bond. |

Data derived from the NIST Chemistry WebBook for 2,2,4,6,6-Pentamethylheptane.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. For an alkane such as 2,2,4,6,6-pentamethylheptane, the IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. orgchemboulder.comuobabylon.edu.iqlibretexts.org The spectrum is typically dominated by strong signals from C-H stretching and bending modes.

The key features in the IR spectrum of 2,2,4,6,6-pentamethylheptane are consistent with its saturated, branched alkane structure. The most prominent absorptions occur in the region of 3000-2850 cm⁻¹, which are attributable to the stretching vibrations of the sp³ C-H bonds in its numerous methyl (CH₃) and methylene (CH₂) groups. pressbooks.publibretexts.org

Bending vibrations also provide structural information. Absorptions corresponding to C-H bending (scissoring) are typically observed between 1470-1450 cm⁻¹. orgchemboulder.comlibretexts.org Furthermore, the presence of multiple methyl groups gives rise to characteristic methyl rock vibrations in the 1370-1350 cm⁻¹ range. orgchemboulder.comlibretexts.org

The region of the spectrum from approximately 1400 cm⁻¹ to 400 cm⁻¹ is known as the "fingerprint region". orgchemboulder.compressbooks.pub This area contains a complex pattern of overlapping signals from C-C bond stretching and various C-H bending vibrations. While difficult to interpret in isolation, this pattern is unique to 2,2,4,6,6-pentamethylheptane and can be used for definitive identification by comparing it to a known reference spectrum, such as those available in the NIST Chemistry WebBook database. The absence of significant absorption bands outside of these characteristic alkane regions confirms the lack of other functional groups. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H Stretching | 3000-2850 | Strong | sp³ C-H bonds in CH₃ and CH₂ groups |

| C-H Bending (Scissoring) | 1470-1450 | Medium | CH₂ and CH₃ deformation |

| C-H Bending (Methyl Rock) | 1370-1350 | Medium | CH₃ deformation |

| Fingerprint Region | 1400-400 | Complex | C-C stretching and various bending modes |

This interactive table summarizes the primary IR absorption regions for alkanes, applicable to the analysis of 2,2,4,6,6-Pentamethylheptane.

Application in Complex Mixture Analysis and Fuel Characterization

2,2,4,6,6-Pentamethylheptane, also known as isododecane, serves a critical role in the analysis and characterization of complex hydrocarbon mixtures, most notably in the fuel industry. researchgate.netmonumentchemical.com Its well-defined structure and properties make it an invaluable reference material and surrogate component for transportation fuels.

In fuel science, 2,2,4,6,6-pentamethylheptane is utilized as a primary reference fuel for determining the cetane number of diesel fuels, a key measure of combustion quality. hotowntech.com It represents the class of highly-branched iso-alkanes, which are significant components in conventional and alternative fuels that influence autoignition properties. researchgate.net

Due to its molecular structure and boiling point, it is also employed as a surrogate component for jet fuel. researchgate.net Real-world fuels are exceedingly complex mixtures containing thousands of individual compounds. To make combustion modeling and analysis tractable, surrogate mixtures composed of a limited number of well-characterized compounds are created to emulate the properties of the real fuel. 2,2,4,6,6-Pentamethylheptane is chosen to represent the branched alkane functionality in these surrogate blends, allowing for better simulation of properties dependent on molecular weight and structure. researchgate.net

The analysis of complex fuel mixtures is often performed using high-resolution analytical techniques such as comprehensive two-dimensional gas chromatography (GCxGC), frequently coupled with mass spectrometry (GC-MS). chemicke-listy.czresearchgate.net In these analyses, 2,2,4,6,6-pentamethylheptane can be used as a standard for identification and quantification of similar branched alkanes within the mixture. Its distinct retention time and mass spectrum serve as a benchmark for characterizing one of the many components that constitute gasoline, diesel, or jet fuel. chemicke-listy.cz

Table 2: Applications of 2,2,4,6,6-Pentamethylheptane in Fuel Characterization

| Application Area | Role of 2,2,4,6,6-Pentamethylheptane | Analytical Significance |

|---|---|---|

| Diesel Fuel Testing | Primary Reference Fuel | Used to calibrate instrumentation and define the cetane number scale for combustion quality assessment. |

| Jet Fuel Research | Surrogate Mixture Component | Represents highly-branched alkanes to model and predict the combustion behavior of complex jet fuels. |

| Complex Mixture Analysis | Analytical Standard | Serves as a reference compound in chromatographic techniques (e.g., GC-MS) for the identification and quantification of isomers. |

| Combustion Kinetics | Model Compound | Its combustion characteristics are studied to understand the behavior of branched alkanes under various conditions. |

This interactive table outlines the key applications of 2,2,4,6,6-Pentamethylheptane in the context of fuel analysis and characterization.

Environmental Fate, Transport, and Degradation Pathways of 2,2,4,6,6 Pentamethylheptane

Primary Biodegradation Studies in Aqueous Environments (e.g., Seawater)

The biodegradation of hydrocarbons in marine environments is a critical process for the removal of these compounds from contaminated ecosystems. While specific studies on the primary biodegradation of 2,2,4,6,6-pentamethylheptane (B104275) in seawater are limited, the broader literature on alkane biodegradation provides valuable insights.

Marine microorganisms, including a variety of bacteria and archaea, possess the metabolic capability to degrade a wide range of hydrocarbons. researchgate.netfrontiersin.org The susceptibility of alkanes to microbial degradation is influenced by their chemical structure. Generally, linear alkanes are more readily biodegraded than their branched counterparts. The presence of quaternary carbon atoms and extensive branching, as is the case with 2,2,4,6,6-pentamethylheptane, can hinder enzymatic attack and slow down the degradation process.

Studies on the bioconcentration of 2,2,4,6,6-pentamethylheptane in fathead minnows have suggested that this compound can be biotransformed by aquatic organisms. nih.gov This indicates that metabolic pathways for the breakdown of this highly branched alkane exist within aquatic ecosystems, which would in turn prevent its bioaccumulation. nih.gov

The general aerobic biodegradation pathway for alkanes is initiated by monooxygenase enzymes, which introduce a hydroxyl group to the molecule. This initial oxidation is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter the beta-oxidation pathway for fatty acid metabolism. The complexity of highly branched alkanes may necessitate alternative enzymatic pathways for their initial breakdown.

Anaerobic degradation of alkanes, although generally slower than aerobic processes, has also been documented in marine environments, often involving consortia of syntrophic bacteria and methanogenic archaea. awi.dempg.dedarkenergybiosphere.org These processes are significant in anoxic sediments and deep-sea environments.

Table 1: Factors Influencing the Biodegradation of Alkanes in Marine Environments

| Factor | Description |

| Chemical Structure | Linear alkanes are generally degraded more readily than branched alkanes. The degree of branching and the presence of quaternary carbons can significantly reduce the rate of biodegradation. |

| Bioavailability | The low water solubility of alkanes like 2,2,4,6,6-pentamethylheptane can limit their availability to microorganisms. Surfactants and emulsifiers can enhance bioavailability. |

| Microbial Community | The presence and abundance of hydrocarbon-degrading microorganisms are crucial. A diverse microbial community is more likely to possess the necessary enzymatic machinery for degrading complex branched alkanes. |

| Environmental Conditions | Temperature, oxygen levels, nutrient availability (nitrogen and phosphorus), and pressure can all influence the rate and extent of biodegradation in marine environments. |

| Acclimation | Prior exposure of a microbial community to hydrocarbons can lead to the induction of degradative enzymes and an increase in the population of hydrocarbon-degrading bacteria, resulting in a shorter lag phase and faster degradation rates. vliz.be |

Occurrence and Detection in Environmental Samples (e.g., Volatile Organic Compounds in indoor/outdoor air, polyethylene (B3416737) materials)

2,2,4,6,6-Pentamethylheptane has been identified as a volatile organic compound (VOC) in various environmental settings, primarily associated with anthropogenic activities.

Indoor and Outdoor Air: Studies have detected 2,2,4,6,6-pentamethylheptane in both indoor and outdoor air. For instance, it has been identified as a component of the complex mixture of VOCs found in car interiors. Furthermore, a study conducted in the vicinity of a silicon smelter in Iceland detected 2,2,4,6,6-pentamethylheptane in outdoor air samples. ust.is The concentration of this compound in the outdoor air of a residential area near the smelter was measured at 5.5 µg/m³. ust.is This suggests that industrial activities can be a source of this compound to the atmosphere.

Table 2: Reported Detection of 2,2,4,6,6-Pentamethylheptane in Air Samples

| Environment | Location/Source | Reported Concentration (µg/m³) |

| Outdoor Air | Residential area near a silicon smelter | 5.5 ust.is |

| Indoor Air | Car interior | Detected (concentration not specified) |

Polyethylene Materials: Polyethylene is a widely used polymer that can release a variety of volatile organic compounds during its lifecycle, including from manufacturing, processing, and degradation. While numerous studies have investigated the profile of VOCs emitted from polyethylene, the specific detection of 2,2,4,6,6-pentamethylheptane has not been consistently reported in the readily available scientific literature. The composition of these emissions can be complex and variable, depending on the specific type of polyethylene, its manufacturing process, and any additives used. Therefore, while it is plausible that a branched alkane like 2,2,4,6,6-pentamethylheptane could be present as a residual solvent, a byproduct of polymerization, or a degradation product, direct evidence of its occurrence in polyethylene materials is not well-documented.

Role of 2,2,4,6,6 Pentamethylheptane As a Reference Compound and Surrogate in Chemical Research

Applications in Fuel Chemistry and Combustion Research

In the fields of fuel chemistry and combustion, understanding the behavior of complex hydrocarbon mixtures like jet fuel is paramount. 2,2,4,6,6-Pentamethylheptane (B104275) provides a simplified yet representative model for a key class of compounds found in these fuels.

Real-world fuels such as Jet A, JP-5, and JP-8 are complex blends of hundreds of hydrocarbon compounds, making them difficult to model in combustion simulations. stanford.edu To overcome this, researchers formulate simpler surrogate fuels, typically composed of 3 to 7 compounds, that replicate the physical and chemical properties of the target fuel. aiaa.orgacs.org

2,2,4,6,6-Pentamethylheptane, also known as isododecane in this context, is a frequently chosen component to represent the iso-paraffin (branched alkane) class in these surrogate mixtures. acs.org The formulation of surrogates for military-grade JP-5, for instance, has included 2,2,4,6,6-pentamethylheptane to match the average mass percentage of iso-paraffins found in analyses of numerous real fuel samples. acs.orgacs.org Its highly branched structure contributes to properties that influence fuel performance, making it an essential ingredient for mimicking the combustion behavior of complex jet fuels. cymitquimica.comaiaa.org

One such surrogate formulation (S4) designed to replicate the gas-phase combustion of Jet-A fuel included 2,2,4,6,6-pentamethylheptane alongside n-dodecane, n-hexadecane, and 1,3,5-trimethylbenzene. aiaa.org The inclusion of this compound helps the surrogate match key combustion property targets of the real fuel.

Table 1: Physical and Chemical Properties of 2,2,4,6,6-Pentamethylheptane

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 13475-82-6 |

| Appearance | Colorless liquid |

| Density | 0.75 g/cm³ |

| Boiling Point | 177.1 - 178.0 °C |

| Melting Point | -67 °C (206 K) |

| Flash Point | 58.4 °C |

| Solubility | Insoluble in water; Soluble in organic solvents |

| IUPAC Name | 2,2,4,6,6-pentamethylheptane |

By incorporating 2,2,4,6,6-pentamethylheptane into surrogate fuels, researchers can systematically study combustion phenomena. The unique, highly branched structure of the molecule makes it a valuable subject for investigating how molecular architecture influences flame behavior and emissions. cymitquimica.com

The combustion of surrogates containing 2,2,4,6,6-pentamethylheptane can be modeled with detailed chemical kinetic mechanisms. acs.org These models, which can include thousands of reactions, allow for the simulation of ignition delay, flame speed, and pollutant formation. By comparing these simulation results with experimental data from burning the surrogate, scientists can refine their understanding of the fundamental chemical pathways that govern the combustion of both the surrogate and the complex real fuel it represents.

Standardization and Reference in Analytical Chemistry

In analytical chemistry, the accuracy of measurements depends on the quality of reference materials. 2,2,4,6,6-Pentamethylheptane is utilized as a reference compound due to its high stability, low reactivity, and commercial availability in high purity. cymitquimica.comtiiips.com

It is sold as a certified reference standard, sometimes produced under internationally recognized protocols like ISO 17034, for use in environmental and petrochemical testing. lgcstandards.com In analytical techniques such as gas chromatography (GC), it serves as a benchmark for the identification and quantification of hydrocarbon components in complex mixtures like fuels. adventchembio.com Its well-defined retention time and response factor in GC analysis make it a reliable marker for calibrating instruments and validating analytical methods.

Use as a Reaction Medium or Solvent in Catalytic Processes

The chemical nature of 2,2,4,6,6-pentamethylheptane—a saturated, highly branched alkane—renders it chemically inert and resistant to oxidation. tiiips.com This low reactivity, combined with good thermal stability, makes it an effective solvent or reaction medium for various industrial and catalytic processes where the solvent must not interfere with the reaction. tiiips.comchemicalbook.com Its ability to dissolve organic compounds while remaining stable under process conditions is a key advantage. cymitquimica.com While its primary applications are in fuel research, its properties also lend it to use as a stable solvent in other areas, including cosmetic formulations. tiiips.comthegoodscentscompany.com

Future Research Directions and Emerging Paradigms in 2,2,4,6,6 Pentamethylheptane Studies

Integration of Advanced Experimental and Computational Methodologies

Future investigations into 2,2,4,6,6-pentamethylheptane (B104275) will increasingly rely on the synergy between sophisticated experimental techniques and high-level computational chemistry. This integrated approach is crucial for elucidating the complex chemical physics of such highly branched molecules and for validating theoretical models with high-fidelity experimental data.

Advanced spectroscopic methods are at the forefront of experimental investigation. Techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) Nuclear Magnetic Resonance (NMR) are emerging as powerful tools for the in-situ characterization of branched hydrocarbons within complex mixtures, even when confined within porous media like catalysts. nih.gov This allows for a detailed analysis of molecular structures and compositions that would be impossible with standard 1D NMR due to line-broadening effects. nih.govacs.org For 2,2,4,6,6-pentamethylheptane, these methods can provide invaluable data on its behavior in realistic chemical environments. Furthermore, high-resolution 13C NMR spectroscopy continues to offer new insights into the conformational behavior and segmental motion of long-chain alkanes, which is essential for understanding their physical properties. nih.gov

Mass spectrometry (MS) remains a cornerstone for identifying and quantifying reaction intermediates and products. The fragmentation patterns of branched alkanes in MS are distinct from their linear counterparts, with preferential cleavage at branching points leading to more stable carbocations. libretexts.org Detailed analysis of the mass spectrum of 2,2,4,6,6-pentamethylheptane, available in databases like the NIST WebBook, provides a fingerprint for its identification in complex reaction systems, such as pyrolysis and oxidation studies. nist.gov

Complementing these experimental efforts, computational chemistry provides a molecular-level understanding that is often inaccessible through experimentation alone. High-level ab initio methods and density functional theory (DFT) are being used to calculate accurate thermochemical properties, such as enthalpies of formation, for complex branched alkanes and their radical intermediates. researchgate.netnih.gov These calculations are vital for building accurate kinetic models, as the reactivity of a fuel is highly dependent on the thermodynamics of its reaction pathways. osti.gov For instance, computational studies on isooctane, a smaller but structurally related molecule, have demonstrated the ability to determine bond energies and internal rotor potentials, which are critical parameters in kinetic modeling. nih.gov Similar detailed computational studies on 2,2,4,6,6-pentamethylheptane are a key future research direction.

Exploration of Novel Reaction Pathways and Catalytic Systems for Sustainable Production

The industrial production of highly branched alkanes like 2,2,4,6,6-pentamethylheptane traditionally relies on petroleum feedstocks through processes like alkylation and isomerization. researchgate.net However, there is a growing imperative to develop sustainable production routes from renewable resources to create low-carbon, high-octane gasoline components. researchgate.net

A primary focus of future research is the development of advanced catalytic systems that can efficiently convert biomass-derived feedstocks into valuable isoparaffins. One promising pathway involves the oligomerization of smaller olefins, such as isobutene, which can be derived from renewable sources like bio-alcohols. google.com The subsequent hydrogenation of the resulting oligomers (dimers, trimers, and tetramers) yields isooctane, isododecane (including 2,2,4,6,6-pentamethylheptane), and isohexadecane, respectively. google.com Current research is aimed at developing bifunctional catalysts that can perform both the oligomerization and hydrogenation steps in a single reactor, thereby simplifying the process, reducing equipment investment, and lowering energy consumption. google.com

The design of these catalysts is critical. Zeolites and other porous materials are central to this effort. For the hydroisomerization of long-chain n-alkanes to their branched isomers (like isododecane), bifunctional catalysts comprising noble metals (e.g., platinum) on acidic supports are typically used. mdpi.com Research is actively exploring various zeolite frameworks, such as ZSM-22, ZSM-23, ZSM-48, and SAPO-11, to optimize the yield of multi-branched isomers while suppressing undesirable cracking reactions. researchgate.net The balance between the metal sites for hydrogenation/dehydrogenation and the acid sites for skeletal rearrangement is key to achieving high selectivity. mdpi.com

Future research will also explore novel feedstocks. While sugars and lignocellulose are major sources for biofuels, pathways involving the conversion of CO2 into methanol (B129727) and subsequently into gasoline-range hydrocarbons are gaining traction as a method for producing renewable fuels. researchgate.netresearchgate.net The development of catalysts that can directly convert CO2-rich syngas to high-octane branched hydrocarbons in a single step is a significant long-term goal. nist.gov

Expansion of Comprehensive Kinetic and Thermodynamic Databases

Accurate and comprehensive databases of kinetic and thermodynamic properties are the foundation of predictive combustion modeling. For 2,2,4,6,6-pentamethylheptane, while some fundamental thermodynamic data exists in databases like the NIST Chemistry WebBook and Cheméo, there is a pressing need for more extensive and validated data, particularly for chemical kinetics. nist.govchemeo.comnist.gov

The existing thermodynamic data includes values for properties such as the enthalpy of vaporization and boiling and melting points. nist.gov However, for detailed kinetic modeling, a much wider range of thermochemical data is required for the parent molecule and, crucially, for the vast number of radical species and intermediates formed during its decomposition and oxidation. osti.gov Group additivity methods have traditionally been used to estimate these properties, but their accuracy for highly branched and sterically hindered molecules can be limited. osti.gov Consequently, a major area of future research is the use of high-level computational chemistry to generate a comprehensive and accurate thermochemical database for 2,2,4,6,6-pentamethylheptane and its derivatives. researchgate.net

On the kinetics front, 2,2,4,6,6-pentamethylheptane (often referred to as isododecane in combustion literature) is recognized as an important component for surrogate fuel models. stanford.edu As such, researchers are actively developing and validating detailed chemical kinetic models that include its reaction pathways. researchgate.netosti.gov Experimental data from rapid compression machines and shock tubes are used to measure ignition delay times, which are critical targets for model validation, especially in the low-to-intermediate temperature regimes relevant to advanced combustion engines. osti.gov

Future work will focus on refining these kinetic models by:

Identifying key reaction pathways: Sensitivity analyses are used to determine the most influential reactions controlling autoignition at different conditions. osti.gov

Improving reaction rate constants: Both theoretical calculations and targeted experiments will be needed to refine the rate constants for key reaction classes, such as H-atom abstraction, radical isomerization, and β-scission.

Extending model validity: Models need to be validated against a wider range of experimental data, including species concentration profiles from flow reactors and flames, to ensure their robustness.

The development of these comprehensive databases is not just an academic exercise; it is essential for the creation of reliable predictive tools for engine design and fuel formulation.

Development of Predictive Models for Complex Multi-Component Systems